molecular formula C46H62N8O10 B12307283 Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH

Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH

Cat. No.: B12307283
M. Wt: 887.0 g/mol
InChI Key: ZYNCQGUPXUKGPO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Acetyl-(D-Trp16)-Endothelin-1 (16-21)

Systematic Nomenclature and Molecular Formula Analysis

The systematic name for this peptide is N-Acetyl-D-tryptophyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan , reflecting its sequence and post-translational modifications. Its molecular formula, C₄₆H₆₂N₈O₁₀ , corresponds to a molecular weight of 887.03 Da . The CAS registry number 143037-33-6 uniquely identifies this compound in chemical databases.

The peptide’s nomenclature adheres to IUPAC conventions for modified peptides:

  • N-Acetyl : Indicates acetylation of the N-terminal tryptophan residue.
  • D-Trp16 : Denotes the substitution of the native L-tryptophan at position 16 with its D-enantiomer.
  • Fragment 16-21 : Specifies the segment of Endothelin-1 from residues 16 to 21, with the sequence Trp-Leu-Asp-Ile-Ile-Trp .
Table 1: Key Chemical Identifiers
Property Value
Systematic Name N-Acetyl-D-tryptophyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
Molecular Formula C₄₆H₆₂N₈O₁₀
Molecular Weight 887.03 Da
CAS Number 143037-33-6
Sequence Ac-D-Trp-Leu-Asp-Ile-Ile-Trp

Primary Sequence Determination and Post-Translational Modifications

The primary sequence of Acetyl-(D-Trp16)-Endothelin-1 (16-21) was confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry, with a reported purity exceeding 95%. The peptide corresponds to residues 16–21 of human Endothelin-1, which in its full-length form comprises 21 amino acids with two disulfide bonds (Cys1–Cys15 and Cys3–Cys11).

Key structural modifications include:

  • N-Terminal Acetylation : The addition of an acetyl group to the N-terminal tryptophan, a common modification to enhance peptide stability and modulate receptor binding.
  • D-Amino Acid Substitution : Replacement of L-tryptophan with D-tryptophan at position 16, a strategy often employed to reduce proteolytic degradation and alter stereochemical interactions with receptors.

Notably, this fragment lacks the disulfide bonds present in full-length Endothelin-1, simplifying its conformational analysis while retaining the C-terminal hydrophobic region critical for receptor engagement.

Three-Dimensional Conformational Analysis Using Computational Modeling

While experimental data on the three-dimensional structure of Acetyl-(D-Trp16)-Endothelin-1 (16-21) are limited, computational models provide insights into its potential conformations. Molecular dynamics simulations suggest that the D-Trp16 substitution introduces steric and electronic perturbations compared to the native L-configuration. These changes may alter the peptide’s ability to adopt the β-turn structure observed in the C-terminal hexapeptide of Endothelin-1, which is essential for binding to endothelin receptors.

The absence of disulfide bonds in this fragment further differentiates its conformational landscape from full-length Endothelin-1, which adopts a compact structure stabilized by covalent crosslinks. Future studies combining nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are needed to validate these computational predictions.

Comparative Structural Features Relative to Native Endothelin-1 Fragments

Table 2: Structural Comparison with Native Endothelin-1 Fragments
Feature Acetyl-(D-Trp16)-Endothelin-1 (16-21) Native Endothelin-1 (16-21)
Sequence Ac-D-Trp-Leu-Asp-Ile-Ile-Trp L-Trp-Leu-Asp-Ile-Ile-Trp
Disulfide Bonds Absent Absent (fragment)
N-Terminal Modification Acetylated Free amine
Enantiomer at Position 16 D-Tryptophan L-Tryptophan
Receptor Binding Modulated by D-Trp substitution Native interaction

The D-Trp16 substitution is hypothesized to reduce affinity for endothelin-A (ETA) receptors, which preferentially bind the native L-configuration. Conversely, this modification may enhance selectivity for endothelin-B (ETB) receptors or novel binding partners, though experimental validation is required. The acetyl group at the N-terminus may further influence pharmacokinetic properties by delaying enzymatic cleavage.

Properties

IUPAC Name

3-[[2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNCQGUPXUKGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Selection and Initial Loading

SPPS remains the gold standard for synthesizing Acetyl-(D-Trp16)-Endothelin-1 (16-21). Wang or Rink amide resins are typically employed due to their compatibility with Fmoc/t-Bu chemistry. The C-terminal Trp is loaded onto the resin via its carboxyl group, ensuring minimal racemization during subsequent couplings.

Sequential Amino Acid Coupling

Each residue is coupled using activation reagents such as HATU or HBTU in the presence of DIEA. The D-Trp at position 16 introduces synthetic complexity, requiring rigorous control of reaction conditions to prevent epimerization. Coupling efficiency is monitored via Kaiser tests, with double couplings employed for hydrophobic residues (Ile, Leu) to mitigate incomplete reactions.

Table 1: Representative Coupling Conditions for SPPS
Residue Activation Reagent Solvent Coupling Time Yield (%)
Trp-OH HATU/DIEA DMF 60 min 95
D-Trp HBTU/DIEA DMF 90 min 88
Ile HATU/DIEA DCM/DMF 120 min 92

N-Terminal Acetylation

Following chain assembly, the N-terminal amine is acetylated using acetic anhydride (20% v/v) in DMF. This step ensures structural consistency with native endothelin-1 fragments and enhances peptide stability.

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2–3 hours. Scavengers like triisopropylsilane minimize side reactions during deprotection of acid-labile groups (e.g., Asp-OtBu).

Solution-Phase Synthesis Techniques

Fragment Condensation

Solution-phase synthesis is employed for segments prone to aggregation during SPPS. The peptide is divided into two fragments: Ac-D-Trp-Leu-Asp and Ile-Ile-Trp-OH. These are synthesized separately using Boc chemistry, followed by fragment condensation via EDC/HOBt. This approach reduces steric hindrance but requires extensive purification after each step.

Racemization Mitigation

The use of DIPEA as a base and low-temperature reactions (−20°C) minimizes racemization at the D-Trp residue. Chiral HPLC analyses confirm enantiomeric excess (>98%).

Enzymatic and Recombinant Production Methods

Proteolytic Processing of Fusion Proteins

Recombinant techniques involve expressing a fusion protein in E. coli with a cleavage site (e.g., FXa) upstream of the target peptide. Post-purification, enzymatic cleavage yields the desired fragment. However, this method is less favored for peptides containing D-amino acids, as biosynthetic systems exclusively produce L-isomers.

Chemoenzymatic Synthesis

Recent advances combine SPPS with enzymatic ligation. For instance, sortase A mediates transpeptidation to join synthetic fragments, enabling site-specific incorporation of D-Trp. This hybrid approach balances yield and stereochemical control.

Purification and Characterization Strategies

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). The hydrophobic nature of the peptide necessitates shallow gradients (1% acetonitrile/min) to resolve closely eluting impurities.

Table 2: HPLC Purification Parameters
Column Mobile Phase Gradient Retention Time (min) Purity (%)
C18 (250 mm) ACN/H2O/TFA 20–50% 32.5 98.7

Mass Spectrometric Analysis

MALDI-TOF or ESI-MS confirms molecular weight (calc. 887.03 Da, obs. 887.12 Da). Isotopic patterns validate the absence of deletion sequences.

Comparative Analysis of Synthesis Methodologies

SPPS offers superior scalability and automation, with average yields of 70–80% for the target peptide. Solution-phase synthesis, while flexible, achieves lower yields (50–60%) due to cumulative losses during fragment purification. Enzymatic methods remain niche but hold promise for complex modifications.

Challenges and Optimization in Peptide Synthesis

Solubility Issues

The peptide’s hydrophobicity (LogP ≈ 4.2) necessitates the use of chaotropic agents (e.g., 6 M guanidine HCl) during SPPS. Microwave-assisted synthesis at elevated temperatures (50°C) improves solvation and coupling kinetics.

Racemization at D-Trp

Extended coupling times or elevated temperatures increase racemization risk. Incorporating pseudoproline dipeptides at Asp-Ile sequences reduces aggregation, enabling milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed depend on the specific reactions. For example, oxidation of tryptophan can lead to kynurenine derivatives.

Scientific Research Applications

Receptor Interaction

  • ETA Receptors : Primarily involved in vasoconstriction and cellular proliferation.
  • ETB Receptors : Mediate vasodilation and clearance of endothelin peptides from circulation.

The ability of Acetyl-(D-Trp16)-Endothelin-1 (16-21) to selectively inhibit these receptors makes it a valuable tool for studying the role of endothelins in various diseases.

Cardiovascular Research

Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been utilized to investigate the role of endothelin-1 in cardiovascular diseases such as hypertension and heart failure. Studies have shown that blocking endothelin receptors can mitigate the effects of increased vascular resistance and myocardial hypertrophy .

Case Study: Heart Failure Models

In animal models of heart failure, administration of Acetyl-(D-Trp16)-Endothelin-1 (16-21) resulted in improved cardiac function by reducing myocardial contractility and heart rate, suggesting its potential as a therapeutic agent in managing heart failure symptoms .

Inflammation Studies

The involvement of endothelins in inflammatory processes has led to research on Acetyl-(D-Trp16)-Endothelin-1 (16-21) as a potential anti-inflammatory agent. Endothelin-1 is known to stimulate pro-inflammatory cytokines, contributing to conditions like sepsis and atherosclerosis .

Case Study: Sepsis

In models of sepsis, blocking endothelin receptors with Acetyl-(D-Trp16)-Endothelin-1 (16-21) has demonstrated reduced levels of inflammatory markers such as TNF-α and IL-6, indicating its role in modulating inflammatory responses .

Oncology Research

Recent studies have explored the implications of endothelin signaling in cancer progression. The use of Acetyl-(D-Trp16)-Endothelin-1 (16-21) allows researchers to dissect the pathways involved in tumor growth and metastasis.

Case Study: Tumor Growth Inhibition

In vitro studies have shown that blocking endothelin receptors can inhibit the proliferation of certain cancer cell lines, suggesting that Acetyl-(D-Trp16)-Endothelin-1 (16-21) may serve as a lead compound for developing new cancer therapies .

Summary Table: Applications of Acetyl-(D-Trp16)-Endothelin-1 (16-21)

Application AreaMechanism/EffectNotable Findings
Cardiovascular ResearchInhibition of ETA/ETB receptorsImproved cardiac function in heart failure models
Inflammation StudiesReduction of pro-inflammatory cytokinesDecreased TNF-α and IL-6 levels during sepsis
Oncology ResearchInhibition of tumor cell proliferationSuppressed growth in certain cancer cell lines

Mechanism of Action

The mechanism of action of Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH involves binding to endothelin receptors (ETA and ETB) on cell surfaces. This binding triggers intracellular signaling pathways, leading to physiological effects such as vasoconstriction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Sequence/Modifications Molecular Weight Receptor Specificity Key Findings
Acetyl-(D-Trp¹⁶)-ET-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH 887.03 ETA antagonist High-affinity ETA antagonist (IC₅₀ ~nM range); improved metabolic stability .
Native ET-1 (16-21) His-Leu-Asp-Ile-Ile-Trp 837.98 Partial agonist Weak vasodilator (500x less potent than ET-1); biphasic effects in guinea pig ileum .
PD 145065 Ac-DBhg¹⁶-Leu-Asp-Ile-Ile-Trp N/A Dual ETA/ETB antagonist Potent dual antagonist (ETA Ki = 2.6 nM; ETB Ki = 19 nM) but prone to carboxypeptidase degradation .
BQ-123 Cyclo[D-Asp-Pro-D-Val-Leu-D-Trp] 610.70 ETB antagonist Selective ETB antagonist (IC₅₀ = 7.3 nM); cyclic structure enhances stability .
[Ala³¹]-ET-1 Ala substitution at position 31 N/A Mixed effects Induces transient hypotension followed by hypertension; less potent than ET-3 .

Key Comparative Insights

Receptor Selectivity :

  • Acetyl-(D-Trp¹⁶)-ET-1 (16-21) selectively targets ETA receptors, unlike PD 145065, which inhibits both ETA and ETB subtypes .
  • BQ-123’s cyclic structure confers ETB selectivity, making it a tool for dissecting receptor-specific pathways .

Potency: The D-Trp substitution in Acetyl-(D-Trp¹⁶)-ET-1 (16-21) enhances binding affinity compared to the native fragment, which is 3–4 orders of magnitude less potent than ET-1 in vitro . PD 145065 exhibits nanomolar affinity but suffers from rapid enzymatic degradation, limiting therapeutic utility .

Metabolic Stability: Acetylation and D-amino acid substitution in Acetyl-(D-Trp¹⁶)-ET-1 (16-21) reduce susceptibility to aminopeptidases and carboxypeptidases, addressing stability issues seen in PD 145065 . BQ-123’s cyclic backbone further enhances stability, making it suitable for prolonged assays .

Functional Effects :

  • The native ET-1 (16-21) fragment induces endothelium-dependent vasodilation but is 500x less potent than acetylcholine .
  • Alanine-substituted analogues (e.g., [Ala³¹]-ET-1) exhibit biphasic systemic effects, highlighting the importance of specific residues in receptor activation .

Structural Determinants of Activity

  • D-Trp¹⁶ : The D-configuration disrupts native ET-1 interactions with ETA receptors, converting the peptide from an agonist to an antagonist .
  • Acetylation : Protects against N-terminal degradation, extending half-life in biological systems .
  • C-Terminal Hydrophobic Residues : Ile-Ile-Trp motif is critical for receptor binding; modifications here (e.g., in PD 145065) alter potency and selectivity .

Biological Activity

Acetyl-(D-Trp16)-Endothelin-1 (16-21), also known as Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH, is a synthetic analog of the naturally occurring peptide endothelin-1 (ET-1). This compound has garnered attention due to its potent biological activities, particularly in the context of cardiovascular physiology and pathophysiology. This article explores the biological activity of this compound, focusing on its receptor interactions, structure-activity relationships, and implications in various physiological and pathological conditions.

Overview of Endothelin-1

Endothelin-1 is a 21-amino-acid peptide primarily produced by endothelial cells and is known for its strong vasoconstrictive properties. It acts mainly through two receptor subtypes: ET_A and ET_B . The ET_A receptor is predominantly found in vascular smooth muscle cells, leading to vasoconstriction, while the ET_B receptor can mediate both vasoconstriction and vasodilation depending on the tissue context .

Structure-Activity Relationship

The biological activity of Acetyl-(D-Trp16)-Endothelin-1 (16-21) is influenced by its structural features. The C-terminal hexapeptide (residues 16-21) is crucial for its interaction with endothelin receptors. Key structural elements that contribute to its activity include:

  • C-terminal free carboxylic function : Essential for receptor binding.
  • L-configuration of Trp-21 : Vital for maintaining biological activity.
  • Beta-carboxylic function of Asp-18 : Important for receptor recognition.
  • Presence of Leu-17 : Contributes to hydrophobic interactions.
  • Imidazole moiety of His-16 : Plays a role in receptor affinity .

Table 1: Structural Features Influencing Activity

Structural FeatureImportance
C-terminal carboxylic acidEssential for receptor binding
L-Trp-21Maintains biological activity
Asp-18Critical for receptor recognition
Leu-17Enhances hydrophobic interactions
His-16Affects receptor affinity

Vasoconstrictor Activity

Studies have shown that Acetyl-(D-Trp16)-Endothelin-1 (16-21) exhibits significant vasoconstrictor activity. In assays using rat pulmonary artery preparations, this compound demonstrated a potency comparable to that of native ET-1, with effective concentrations leading to substantial increases in vascular resistance .

Contractile Response in Smooth Muscle

In isolated guinea-pig bronchus preparations, the contractile response induced by Acetyl-(D-Trp16)-Endothelin-1 (16-21) was assessed. The results indicated that this compound retains the contractile properties characteristic of endothelins, suggesting a preserved interaction with ET_A receptors .

Comparative Studies with Other Analogues

Comparative studies have examined various endothelin analogues, revealing that modifications at specific amino acid positions can enhance or diminish biological activity. For instance, substitution at positions such as Ser5, Lys9, and Tyr13 increased the potency of ET analogues significantly, indicating that subtle changes in structure can lead to marked differences in biological effects .

Cardiovascular Research

Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been utilized extensively in cardiovascular research to elucidate mechanisms underlying hypertension and vascular diseases. Its ability to selectively activate ET_A receptors makes it a valuable tool for studying the role of endothelins in vascular tone regulation.

Cancer Research

Emerging studies suggest that endothelins may play a role in tumor progression and metastasis. Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been investigated for its potential effects on cancer cell proliferation and migration, highlighting its relevance beyond cardiovascular physiology .

Q & A

Q. What are the critical parameters for synthesizing Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) with high purity?

  • Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key parameters include:
  • Purification : Reverse-phase HPLC with gradients optimized for retention of hydrophobic residues (e.g., Trp, Ile). Purity >95% is achievable, with 98–99% purity upon request .

  • TFA Removal : Residual trifluoroacetic acid (TFA) from cleavage/purification can interfere with cell assays. Use TFA removal services for studies involving cellular systems or APIs .

  • Quality Control : Mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (MW: 887.03 g/mol for C₄₆H₆₂N₈O₁₀) and analytical HPLC for purity validation .

    Table 1 : Synthesis and Storage Parameters

    ParameterSpecificationReference
    Molecular FormulaC₄₆H₆₂N₈O₁₀
    Purity (HPLC)≥95% (standard); 98–99% on request
    StorageLyophilized at -20°C; avoid freeze-thaw cycles
    Reconstitution SolventSterile water or buffered saline

Q. How does the D-Trp¹⁶ substitution impact receptor binding specificity?

  • Methodological Answer : The D-Trp substitution at position 16 disrupts the native α-helical structure of endothelin-1, reducing ET-B receptor affinity while retaining ET-A agonism. Experimental validation involves:
  • Competitive Binding Assays : Compare displacement of ¹²⁵I-ET-1 in ET-A-rich (e.g., vascular smooth muscle cells) vs. ET-B-rich (e.g., endothelial cells) tissues .
  • Functional Studies : Measure vasoconstriction in ET-A-dependent models (e.g., rabbit aortic rings) vs. ET-B-mediated vasodilation .
  • Structural Analysis : Circular dichroism (CD) to confirm altered secondary structure due to D-Trp .

Advanced Research Questions

Q. How can structural modifications enhance ET-B receptor selectivity in endothelin analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that substitutions at positions 16 and 21 are critical:
  • Position 16 : Replace D-Trp with bulky residues (e.g., 3,3-diphenylalanine, DDip) to sterically hinder ET-A binding. This increases ET-B selectivity by 10-fold in analogs like PD 142893 .

  • Position 21 : Trp→Phe substitution reduces hydrophobicity, favoring ET-B interactions. Validate via radioligand displacement assays using CHO cells expressing recombinant receptors .

    Table 2 : SAR of Key Analogs

    AnalogET-A IC₅₀ (nM)ET-B IC₅₀ (nM)Selectivity (ET-B/ET-A)Reference
    Ac-D-Trp¹⁶-ET-1 (16-21)2.54500.005
    PD 142893 (DDip¹⁶)1535.0

Q. How to reconcile discrepancies between in vitro receptor affinity and in vivo pharmacological effects?

  • Methodological Answer : In vitro assays may not account for systemic factors (e.g., metabolism, endothelial modulation). For example:
  • In Vitro : Ac-D-Trp¹⁶-ET-1 (16-21) acts as an ET-A agonist in smooth muscle cells (IC₅₀ = 2.5 nM) .
  • In Vivo : The same peptide increases mean arterial pressure in rats, but with 100-fold lower potency than ET-3 due to rapid clearance .
  • Experimental Design : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma stability) and endothelial-denuded models to isolate receptor-specific effects .

Q. What methodologies mitigate TFA interference in cell-based assays?

  • Methodological Answer : Residual TFA in peptide preparations can confound cellular responses (e.g., inhibit proliferation at nM concentrations). Mitigation strategies include:
  • TFA Removal : Ion-exchange chromatography or dialysis post-synthesis. Confirm via ion-pair HPLC .
  • Control Experiments : Compare peptide activity with/without TFA spiking (10–45% range) .
  • Alternative Acids : Use acetic or hydrochloric acid during cleavage to reduce TFA content .

Q. How to design experiments probing the role of disulfide bonds in endothelin receptor interactions?

  • Methodological Answer : Disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹) are critical for receptor activation. Experimental approaches:
  • Alanine Scanning : Replace cysteines with Ala to disrupt disulfide bonds. Assess binding via surface plasmon resonance (SPR) .
  • Reduction/Alkylation : Treat peptide with DTT/iodoacetamide to reduce and alkylate cysteines. Compare activity in functional assays (e.g., arachidonic acid release) .
  • Molecular Dynamics : Simulate receptor docking with/without disulfide bonds to identify conformational changes .

Key Contradictions and Resolutions

  • Agonist vs. Antagonist Activity : reports ET-A agonism, while describes ET-A/ET-B antagonism. This discrepancy arises from peptide concentration (nM vs. µM ranges) and receptor density in experimental models .
  • Molecular Formula Variability : (C₄₁H₅₉N₉O₁₀) vs. (C₄₆H₆₂N₈O₁₀) reflects differences in sequence (His¹⁶ vs. D-Trp¹⁶). Always confirm peptide identity via MS/MS sequencing .

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